![molecular formula C13H16ClN3O B3004681 6-Benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one hydrochloride CAS No. 1782461-34-0](/img/structure/B3004681.png)

6-Benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

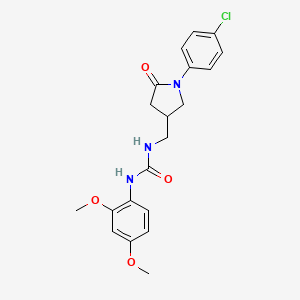

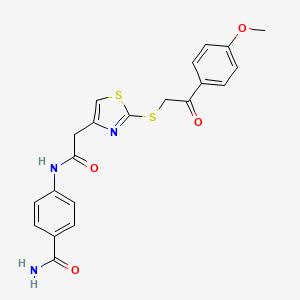

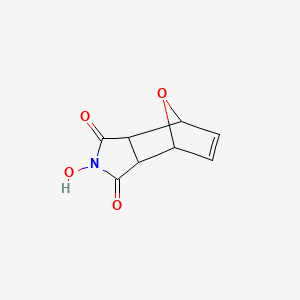

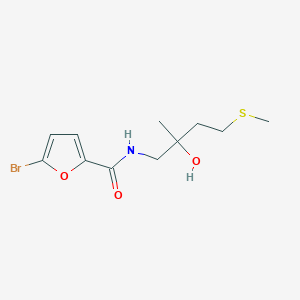

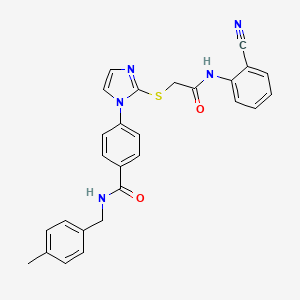

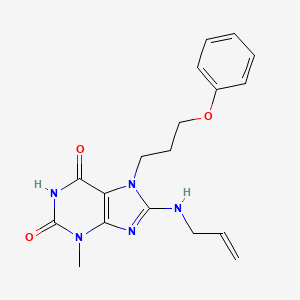

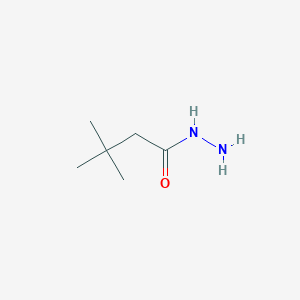

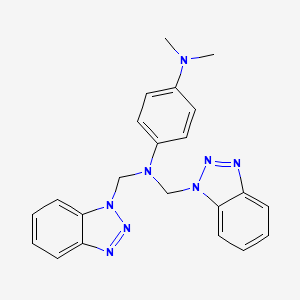

The compound "6-Benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one hydrochloride" is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are of significant interest due to their diverse pharmacological activities and potential therapeutic applications. The studies provided focus on the synthesis, structural characterization, and analysis of similar heterocyclic compounds, which can offer insights into the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves various strategies, including one-pot synthesis and reactions under microwave irradiation. For instance, the study of a similar compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, was achieved through a one-pot synthesis method and characterized using spectroscopic techniques . Another study reported the synthesis of N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide by reacting specific precursors under microwave irradiation . These methods could potentially be adapted for the synthesis of "6-Benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one hydrochloride."

Molecular Structure Analysis

X-ray diffraction and density functional theory (DFT) are commonly used to determine and optimize the molecular geometry of heterocyclic compounds. The molecular structure of the related compounds reveals that the pyrazolopyridine system can adopt various conformations, such as a half-chair conformation, and the substituents can significantly influence the overall molecular conformation . The molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties are also investigated to understand the electronic characteristics of these molecules .

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is influenced by their molecular structure and substituents. The studies indicate that the pyrazolopyridine core can participate in hydrogen bonding, which can lead to the formation of dimers or infinite molecular chains . Additionally, the presence of substituents such as benzyl groups can affect the compound's reactivity and its ability to form crystal structures with solvates .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like "6-Benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one hydrochloride" can be deduced from spectroscopic data and theoretical calculations. The vibrational wavenumbers, chemical shifts, and absorption spectra provide information about the compound's stability and electronic transitions . The solubility, melting point, and other physical properties are likely to be influenced by the molecular structure and the presence of solvates, as seen in the crystal structures of related compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds : Shutske and Huger (1988) described the synthesis and characterization of 3-aryl-6H-isoxazolo[3,4-d]pyrazolo[3,4-b]pyridines and related compounds from common precursors. This research contributes to the understanding of the chemical properties and potential applications of these compounds in various fields (Shutske & Huger, 1988).

Chemical Stability and Structure Analysis : Gubaidullin et al. (2014) investigated the tautomerism of aza heterocycles, revealing insights into the structure and stability of these compounds in different states, which is crucial for their practical applications (Gubaidullin et al., 2014).

Development of Anticancer Agents : Aggarwal et al. (2021) conducted a study on the synthesis and screening of polyfunctionalized pyrazolo[3,4-b]pyridine derivatives for their anti-cancer activity against various human cancer cell lines. This research demonstrates the potential of these compounds in the development of new anticancer therapies (Aggarwal et al., 2021).

Ultrasound-Assisted Synthesis for Corrosion Inhibition : Dandia et al. (2013) explored the synthesis of pyrazolo[3,4-b]pyridine derivatives using ultrasonic irradiation, evaluating their effectiveness as corrosion inhibitors for mild steel. This research highlights the potential industrial applications of these compounds (Dandia et al., 2013).

Exploration of Synthetic Routes and Potential Applications : Kemmitt et al. (2014) developed a new synthetic route to 3-(heteroaryl) tetrahydropyrazolo[3,4-c]pyridines, demonstrating the versatility of these compounds and their potential in various applications (Kemmitt et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause less serious health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Eigenschaften

IUPAC Name |

6-benzyl-2,4,5,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O.ClH/c17-13-11-6-7-16(9-12(11)14-15-13)8-10-4-2-1-3-5-10;/h1-5H,6-9H2,(H2,14,15,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMVOXCGLSKOOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=O)NN2)CC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B3004598.png)

![2-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl furan-2-carboxylate](/img/structure/B3004599.png)

![3-(3-Fluorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3004600.png)

![6-[2-(Benzylamino)-2-oxoethyl]-7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxamide](/img/structure/B3004601.png)

![5-Chloro-6-(methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)nicotinonitrile](/img/structure/B3004612.png)

![trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid](/img/structure/B3004619.png)